molecular formula C10H15N3O2S B2801255 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide CAS No. 552309-39-4

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide

Cat. No.: B2801255
CAS No.: 552309-39-4
M. Wt: 241.31
InChI Key: WTLZJHUOAULXMW-UHFFFAOYSA-N
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Description

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

The synthesis of 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide typically involves the reaction of 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol with N-methylacetamide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, where nucleophiles such as alkyl halides can replace the thiol group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, which could be useful in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrimidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide include:

    Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate: This compound has a similar structure but with a methyl ester group instead of an N-methylacetamide group.

    2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-4-7-6(2)12-10(13-9(7)15)16-5-8(14)11-3/h4-5H2,1-3H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLZJHUOAULXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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